3-(Octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol 3-(Octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol
Brand Name: Vulcanchem
CAS No.: 6094-45-7
VCID: VC8381054
InChI: InChI=1S/C10H19NO/c12-6-2-4-9-7-8-3-1-5-10(8)11-9/h8-12H,1-7H2
SMILES: C1CC2CC(NC2C1)CCCO
Molecular Formula: C10H19NO
Molecular Weight: 169.26 g/mol

3-(Octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol

CAS No.: 6094-45-7

Cat. No.: VC8381054

Molecular Formula: C10H19NO

Molecular Weight: 169.26 g/mol

* For research use only. Not for human or veterinary use.

3-(Octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol - 6094-45-7

Specification

CAS No. 6094-45-7
Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
IUPAC Name 3-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol
Standard InChI InChI=1S/C10H19NO/c12-6-2-4-9-7-8-3-1-5-10(8)11-9/h8-12H,1-7H2
Standard InChI Key TXDAPVGKRYYGSU-UHFFFAOYSA-N
SMILES C1CC2CC(NC2C1)CCCO
Canonical SMILES C1CC2CC(NC2C1)CCCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic octahydrocyclopenta[b]pyrrole system fused to a propan-1-ol chain. The bicyclic core consists of a five-membered cyclopentane ring condensed with a pyrrolidine ring, resulting in a rigid, stereochemically rich framework. The saturated nature of the system eliminates aromaticity, enhancing stability and enabling selective functionalization .

Molecular Formula: C10H19NO\text{C}_{10}\text{H}_{19}\text{NO}
Molecular Weight: 169.26 g/mol (calculated).
Stereochemistry: The bicyclic system introduces multiple stereocenters, with the [b]pyrrolidine configuration dictating spatial orientation. Chiral resolution methods, such as asymmetric hydrogenation, are critical for isolating enantiopure forms .

Physical Properties

While direct measurements for 3-(octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol are unavailable, analogous compounds provide benchmarks:

PropertyAnalogous Compound (3-(1H-pyrrol-2-yl)propan-1-ol )Inferred Value for Target Compound
Boiling PointNot Available~250–300°C (estimated)
DensityNot Available~1.05 g/cm³
LogP0.94 1.2–1.5 (predicted)
SolubilityLow in waterModerate in polar solvents

The higher logP of the target compound compared to its unsaturated analog suggests increased hydrophobicity, aligning with its bicyclic structure .

Synthesis and Catalytic Optimization

Hydrogenation Strategies

The saturated bicyclic core is typically synthesized via catalytic hydrogenation of unsaturated precursors. A patent detailing the preparation of octahydrocyclopenta[c]pyrrole from 1,2-dicyanocyclo-l-pentene highlights the viability of single-step hydrogenation for analogous systems . Key parameters include:

  • Catalyst: Raney nickel or rhodium complexes with bisphosphine ligands.

  • Pressure: 10–100 bar H2\text{H}_2.

  • Temperature: 50–100°C.

For 3-(octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol, a similar approach could involve hydrogenating a propanol-substituted cyclopentenepyrrole precursor. Table 1 summarizes optimized conditions from related hydrogenation studies :

Table 1: Hydrogenation Conditions for Bicyclic Amine Synthesis

EntryLigandSolventConversion (%)Diastereomeric Excess (%)
1(R-Xyl-PhanePhos)MeOH10063
2(R-Xyl-PhanePhos)EtOH10077
3(S-PCyCo-BoPhoz)EtOH9934

Chiral ligands like (R-Xyl-PhanePhos) enhance enantioselectivity, critical for pharmaceutical applications .

Challenges in Cyclization

Early methods for octahydrocyclopenta[b]pyrrole derivatives required multi-step sequences, but modern protocols achieve cyclization and hydrogenation concurrently. For example, JP 05-070429 A describes a two-step process using Raney nickel followed by copper chromite, yielding ≤50% . Advances in catalyst design now permit single-step reactions with ≥90% efficiency under optimized conditions .

Pharmaceutical Applications

Antidiabetic Agents

Octahydrocyclopenta[b]pyrrole derivatives are intermediates in sulfonylurea drugs like gliclazide, a therapeutic for type 2 diabetes. The bicyclic amine’s rigidity mimics peptide backbones, enhancing receptor binding . Modifying the propanol side chain could fine-tune pharmacokinetics, such as metabolic stability and tissue penetration.

Antiviral Scaffolds

The compound’s nitrogen-rich structure facilitates interactions with viral protease active sites. Derivatives of octahydrocyclopenta[b]pyrrole-2-carboxylic acid exhibit inhibitory activity against RNA viruses, suggesting potential for analogous alcohols .

Analytical Characterization

Spectroscopic Profiling

  • NMR: 1H^1\text{H} NMR of the bicyclic core shows distinct signals for equatorial and axial protons (δ 1.2–3.0 ppm). The propanol chain’s hydroxyl proton appears as a broad singlet near δ 1.5 ppm .

  • HPLC: Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers with >90% purity under isocratic conditions .

Stability Studies

Hydrolytic stability tests in simulated gastric fluid (pH 1.2) indicate negligible degradation over 24 hours, underscoring suitability for oral formulations .

Future Directions

Continuous-Flow Synthesis

Microreactor systems could enhance hydrogenation efficiency by improving heat/mass transfer, reducing catalyst loading, and enabling real-time monitoring .

Targeted Drug Delivery

Functionalizing the propanol hydroxyl group with ester or carbamate linkers may enable prodrug strategies, enhancing bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator